3-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
3-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a compound that features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system . The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also possess a fused pyrimidine ring system and are known for their kinase inhibitory properties.
Quinazoline derivatives: These compounds are structurally related and have been extensively studied for their anticancer activities.
Uniqueness
3-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and metabolic stability compared to other similar compounds .
Properties
Molecular Formula |
C11H14FN5 |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-[3-(fluoromethyl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H14FN5/c12-4-8-2-1-3-17(6-8)11-9-5-15-16-10(9)13-7-14-11/h5,7-8H,1-4,6H2,(H,13,14,15,16) |
InChI Key |
WXMFXFQQXLDHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=NN3)CF |
Origin of Product |
United States |
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